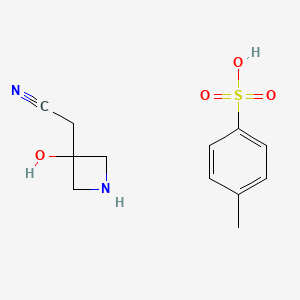![molecular formula C8H15N3O B13918225 1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
1,3,8-Triazaspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro[55]undecan-2-one is a heterocyclic compound that features a spirocyclic structure with three nitrogen atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[5.5]undecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,8-Triazaspiro[5.5]undecan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different substitution patterns.
1,3,8-Triazaspiro[4.5]decan-2-one: A related compound with a smaller ring size.
Uniqueness
1,3,8-Triazaspiro[55]undecan-2-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1,3,8-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H15N3O/c12-7-10-5-3-8(11-7)2-1-4-9-6-8/h9H,1-6H2,(H2,10,11,12) |
Clé InChI |
FYNYROQRWFQUMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC(=O)N2)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13918149.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)

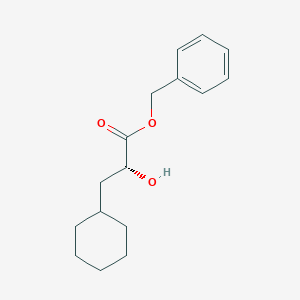

![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
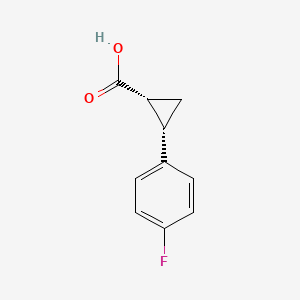
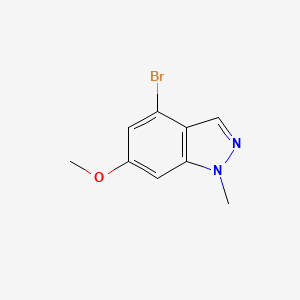
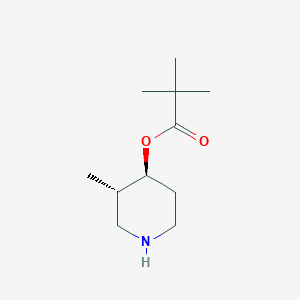
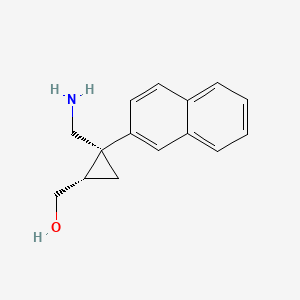
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
